2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

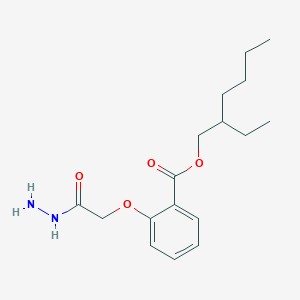

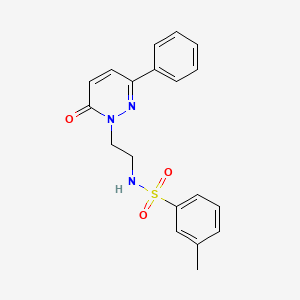

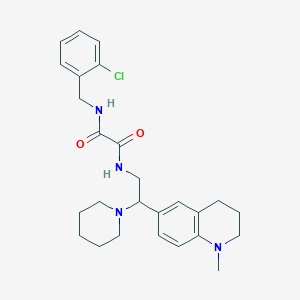

“2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate” is a chemical compound with the molecular formula C17H26N2O4 . It is also known as "Benzoic acid, 2-(2-hydrazinyl-2-oxoethoxy)-, 1-(2-ethylhexyl) ester" .

Molecular Structure Analysis

The molecular structure of “2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate” include a molecular weight of 322.4 , a predicted density of 1.098±0.06 g/cm3 , and a predicted boiling point of 507.3±30.0 °C .Applications De Recherche Scientifique

Synthesis and Biological Activity

2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate and its derivatives have been studied for their biological activities, particularly in the context of insect growth regulation. For instance, certain benzoate derivatives have been shown to act as partial juvenile hormone (JH) antagonists, affecting larval development in insects such as the silkworm, Bombyx mori. These compounds can induce precocious metamorphosis, a sign of JH deficiency, which was counteracted by JH agonists like methoprene. This indicates their potential use in pest control strategies by disrupting the normal developmental processes of insect pests (Kuwano et al., 2008).

Chemical Synthesis and Material Science

In the field of material science and chemical synthesis, derivatives of 2-ethylhexyl benzoate have been utilized. For example, the synthesis of phosphatidylinositol 4,5-bisphosphate analogs employed a derivative for the protection of alcohols, demonstrating the compound's utility in complex organic syntheses. This application is vital for the development of bioactive molecules and understanding biological pathways (Watanabe & Nakamura, 1997).

Anti-Juvenile Hormone Activity

Further research into the anti-juvenile hormone activity of ethyl benzoate derivatives has provided insights into their mechanism of action. For instance, ethyl 4-(2-benzylhexyloxy)benzoate was found to inhibit juvenile hormone synthesis by suppressing the transcription of biosynthetic enzymes in the corpora allata of Bombyx mori. This suppression leads to precocious metamorphosis, highlighting the compound's role in modulating hormone-driven processes in insects (Kaneko et al., 2011).

Catalysis and Organic Transformations

Benzoate esters have also been used in catalysis and organic transformations. For example, the synthesis of hydroxylated arenes has been facilitated by ruthenium(II)-catalyzed ortho-hydroxylation, using ethyl benzoates as directing groups. This method demonstrates the compound's utility in synthetic organic chemistry, enabling the functionalization of aromatic compounds with high specificity and yield (Yang, Lin, & Rao, 2012).

Propriétés

IUPAC Name |

2-ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-3-5-8-13(4-2)11-23-17(21)14-9-6-7-10-15(14)22-12-16(20)19-18/h6-7,9-10,13H,3-5,8,11-12,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGOGTYXCXCRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)

![N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2586467.png)

![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)